molecular formula C12H12F4O2 B1407047 tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate CAS No. 1505194-31-9

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B1407047
CAS No.: 1505194-31-9
M. Wt: 264.22 g/mol
InChI Key: QXXKJPXPRJPWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12F4O2 and a molecular weight of 264.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and a trifluoromethyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 2-fluoro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Oxidation: Various oxidized benzoate derivatives.

Scientific Research Applications

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of a hydrogen atom.

    tert-Butyl 2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

    tert-Butyl 2-chloro-3-(trifluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzene ring.

Biological Activity

Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorinated groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a benzoate structure with the molecular formula C12H12F4O2C_{12}H_{12}F_4O_2. Key functional groups include:

  • Fluorine at Position 2 : This substitution can influence electronic properties and biological interactions.
  • Trifluoromethyl Group at Position 3 : Known for enhancing metabolic stability and altering the compound's reactivity.
  • Tert-butyl Ester : Affects solubility and reactivity, making it suitable for various chemical applications.

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with cell surface receptors can influence signal transduction pathways.
  • Nucleic Acid Interaction : Potential effects on gene expression and protein synthesis through interactions with DNA/RNA.

Antimicrobial Properties

Research indicates that trifluoromethyl-containing compounds often exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. Studies involving animal models have reported significant reductions in inflammatory markers following treatment with related trifluoromethyl-containing benzoates. This suggests that this compound may also possess similar effects.

Anticancer Activity

The compound has shown cytotoxic effects on various cancer cell lines. Research indicates that its mechanism may involve the induction of apoptosis and modulation of cell cycle progression. For instance, studies have demonstrated that modifications to the trifluoromethyl group can enhance anticancer potential by affecting cellular pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the para-position significantly enhances the potency of compounds against specific biological targets. SAR studies reveal that such modifications can increase the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs, highlighting the importance of structural variations in determining biological activity.

Case Studies

  • Anticancer Activity :
    • A study highlighted that this compound exhibited significant cytotoxicity against several cancer cell lines, linked to apoptosis induction.
  • Anti-inflammatory Effects :
    • Investigations into related compounds demonstrated a marked reduction in inflammatory responses in animal models treated with trifluoromethyl-containing benzoates.
  • Antimicrobial Efficacy :
    • In vitro assessments confirmed that derivatives containing the trifluoromethyl group inhibited bacterial growth effectively, indicating their potential as new antimicrobial agents.

Data Summary Table

Biological ActivityObservations/FindingsReferences
AntimicrobialEffective inhibition of bacterial growth
Anti-inflammatorySignificant reduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKJPXPRJPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.